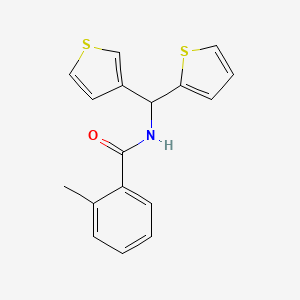
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MMB-2201 and belongs to the class of synthetic cannabinoids. The purpose of
Scientific Research Applications
Anti-Inflammatory Properties: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory conditions.
Anti-Cancer Activity: Certain thiophene derivatives have demonstrated anti-cancer properties. Researchers explore their use as lead molecules in cancer therapy.
Anti-Fungal Agents: Thiophenes possess antifungal activity, which could be harnessed for developing novel antifungal drugs.
Kinase Inhibitors: Some thiophenes act as kinase inhibitors, targeting specific enzymes involved in cellular signaling pathways.
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may modulate neurotransmitter receptors, suggesting potential applications in anxiety and psychiatric disorders.
Estrogen Receptor Modulation: Researchers investigate thiophenes for their estrogen receptor-modulating properties, relevant in hormone-related diseases.
Anti-Arrhythmic Activity: Certain thiophenes exhibit anti-arrhythmic effects, which could benefit patients with heart rhythm disorders.
Antioxidant Properties: Thiophenes may act as antioxidants, protecting cells from oxidative stress.
Conclusion
The synthesis and characterization of novel thiophene derivatives continue to be an area of interest for medicinal chemists. These compounds hold promise across various therapeutic fields and material science applications. Keep in mind that several commercially available drugs also contain the thiophene nucleus, emphasizing its relevance in current research .
properties
IUPAC Name |
2-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2/c1-12-5-2-3-6-14(12)17(19)18-16(13-8-10-20-11-13)15-7-4-9-21-15/h2-11,16H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPIREIQKMIBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

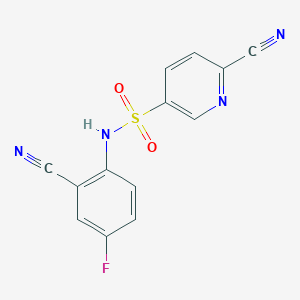
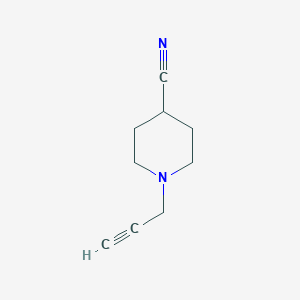
![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)
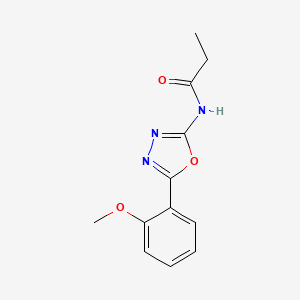
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)
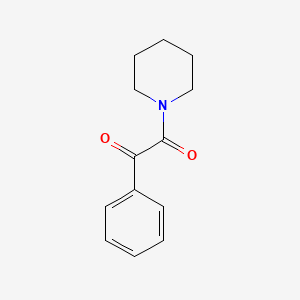
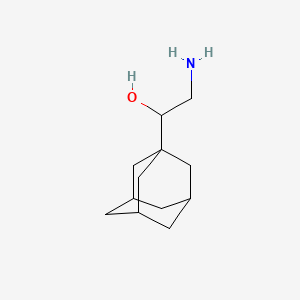
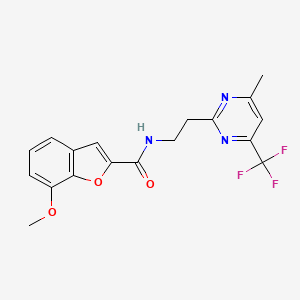
![4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2708818.png)
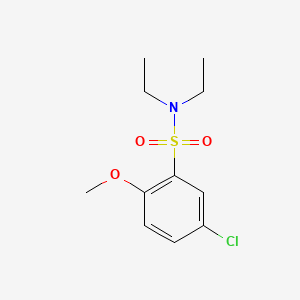
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)